(S)-1-(N2-(1-Carboxy-3-phenylpropyl)-L-lysyl)-L-proline disulphate, commonly known as lisinopril, is a synthetic peptide derivative primarily used as an antihypertensive agent. It functions as an oral long-acting angiotensin-converting enzyme inhibitor, which plays a crucial role in managing hypertension and heart failure. Lisinopril is classified under the drug categories of antihypertensives, cardiovascular agents, and renal protective agents .
Lisinopril was developed in the late 20th century and is derived from the amino acids proline and lysine, specifically designed to inhibit the angiotensin-converting enzyme (ACE). The compound's empirical formula is , indicating it contains two water molecules in its crystalline form . It is classified as a synthetic peptide due to its structure comprising amino acids.
The synthesis of (S)-1-(N2-(1-Carboxy-3-phenylpropyl)-L-lysyl)-L-proline disulphate involves several steps:
The molecular structure of (S)-1-(N2-(1-Carboxy-3-phenylpropyl)-L-lysyl)-L-proline disulphate features several key components:
The molecular weight of lisinopril is approximately 405.56 g/mol .
(S)-1-(N2-(1-Carboxy-3-phenylpropyl)-L-lysyl)-L-proline disulphate undergoes various chemical reactions that are significant for its pharmacological activity:
The mechanism of action for (S)-1-(N2-(1-Carboxy-3-phenylpropyl)-L-lysyl)-L-proline disulphate involves:
The physical and chemical properties of (S)-1-(N2-(1-Carboxy-3-phenylpropyl)-L-lysyl)-L-proline disulphate include:
Key data includes:
These properties make it suitable for formulation into tablets or solutions for oral administration .
(S)-1-(N2-(1-Carboxy-3-phenylpropyl)-L-lysyl)-L-proline disulphate has several scientific uses:
The synthesis of (S)-1-(N²-(1-Carboxy-3-phenylpropyl)-L-lysyl)-L-proline disulphate hinges on precise enantioselective strategies to construct its chiral centers. The (S)-1-carboxy-3-phenylpropyl moiety—a key pharmacophore—is typically derived from L-phenylalanine or synthesized via asymmetric hydrogenation of α-benzamido cinnamic acids using chiral catalysts like Rh-DIPAMP complexes, achieving enantiomeric excess (ee) >98% [4]. For the lysyl-proline segment, stereochemical integrity is maintained through the use of enantiomerically pure L-lysine and L-proline building blocks. A critical intermediate is N²-(1(S)-ethoxycarbonyl-3-phenylpropyl)-N⁶-trifluoroacetyl-L-lysyl-L-proline, where the N⁶-trifluoroacetyl group preserves chirality during downstream reactions [3] [4]. Crystallization techniques, including diastereomeric salt formation with chiral acids (e.g., dibenzoyl-L-tartaric acid), further enhance enantiopurity prior to disulphate formation [4].
Protecting groups are indispensable for the regioselective formation of peptide bonds and prevention of side reactions:
Table 1: Key Protecting Groups in Synthesis
Functional Group | Protecting Group | Role | Removal Conditions |
---|---|---|---|
N⁶-Lysine amine | Trifluoroacetyl (Tfa) | Blocks ε-amine | Alkali hydrolysis (Step 1) [3] |
Carboxyl terminus | Ethyl ester | Activates for coupling | Saponification or acidolysis [4] |
Nα-Lysine amine | Carbobenzyloxy (Cbz) | Prevents self-condensation | Hydrogenolysis [4] |
The synthesis commences with N⁶-trifluoroacetyl-L-lysine, whose ε-amine is shielded to direct coupling exclusively to the α-amine. Condensation with L-proline ethyl ester via mixed anhydride (isobutyl chloroformate) or carbodiimide (DCC) methods yields the dipeptide. The N⁶-Tfa group is strategically stable during peptide coupling but labile under alkaline hydrolysis, enabling its selective deprotection without compromising the ethyl ester or peptide bonds [3] [4]. Sequential deprotection/coupling steps ensure correct lysyl-proline connectivity.
Peptide bond formation between the lysyl and proline residues demands catalysts that prevent epimerization:
Sulfation introduces the disulphate moiety via electrophilic addition or enzymatic transfer, critical for solubility and bioavailability:
Table 2: Sulfation Methods and Optimization Parameters
Method | Conditions | Sulfation Agent | Yield | Purity |
---|---|---|---|---|
Chemical Sulfation | 0–5°C, anhydrous DCM, pyridine catalyst | SO₃-pyridine complex | 75–85% | ≥98% [3] |
Isoelectric Crystallization | pH 5.0–5.5, hydrophilic solvents | H₂SO₄ | 90%* | ≥99% [3] |
*After crystallization
The chemical approach employs SO₃-pyridine in anhydrous dichloromethane, where pyridine acts as a base to scavenge protons, driving sulfation completion. For disulphate formation, stoichiometric control (2.05–2.10 eq SO₃) ensures bis-sulfation without over-sulfation [3]. Alternatively, biomimetic sulfation leverages insights from tyrosylprotein sulfotransferase (TPST) enzymes, which utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as a sulfate donor. While not directly applied to this compound, PAPS-dependent mechanisms inspire in vitro sulfation strategies using soluble sulfate donors [2] [5].
Yield Optimization: Post-sulfation, the crude product is purified via isoelectric crystallization. The hydrolysis mixture (post-Tfa removal) is neutralized with inorganic acid (e.g., H₂SO₄), precipitating inorganic salts (e.g., Na₂SO₄). The target compound is then crystallized at its isoelectric point (pH 5.0–5.5) from hydrophilic solvents (e.g., water/ethanol), leaving trifluoroacetate salts in the mother liquor. This process achieves yields >90% and purity ≥99% [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7